molecular formula C22H17N3O4S B3695077 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3695077
M. Wt: 419.5 g/mol
InChI Key: VDHGVPBCGIVZEI-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a benzothiazole moiety, a nitrophenoxy group, and an acetamide linkage

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-14-6-7-15(22-24-18-4-2-3-5-20(18)30-22)12-19(14)23-21(26)13-29-17-10-8-16(9-11-17)25(27)28/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHGVPBCGIVZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration of Phenol:

    Coupling Reaction: The benzothiazole derivative is then coupled with the nitrated phenol using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Acetylation: Finally, the acetamide linkage is introduced by reacting the coupled product with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It may find applications as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.

    2-Methyltetrahydrofuran: A biomass-derived solvent used as a greener alternative in organic synthesis.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of a benzothiazole moiety and a nitrophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or optical characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
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N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

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